molecular formula C13H14O2 B057333 5-Isopropylnaphthalene-2,3-diol CAS No. 113458-96-1

5-Isopropylnaphthalene-2,3-diol

Cat. No.: B057333
CAS No.: 113458-96-1
M. Wt: 202.25 g/mol
InChI Key: RTCBOPXHBRRIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropylnaphthalene-2,3-diol is a bicyclic aromatic compound featuring hydroxyl groups at positions 2 and 3 of the naphthalene ring and an isopropyl substituent at position 4. Its molecular structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to hydrogen bonding from the diol groups and steric effects from the isopropyl group.

Properties

CAS No.

113458-96-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-propan-2-ylnaphthalene-2,3-diol

InChI

InChI=1S/C13H14O2/c1-8(2)10-5-3-4-9-6-12(14)13(15)7-11(9)10/h3-8,14-15H,1-2H3

InChI Key

RTCBOPXHBRRIQJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC2=CC(=C(C=C21)O)O

Canonical SMILES

CC(C)C1=CC=CC2=CC(=C(C=C21)O)O

Synonyms

2,3-Naphthalenediol, 5-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Naphthalene-Based Derivatives

  • Naphthalen-1-ol (Compound c in ): A simpler mono-hydroxylated naphthalene derivative. Unlike 5-isopropylnaphthalene-2,3-diol, it lacks the second hydroxyl group and the isopropyl substituent. This reduces its acidity (pKa ~9.3 vs. ~7–8 for diols) and limits hydrogen-bonding capacity, impacting solubility and reactivity .
  • 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b in ): This derivative incorporates an amino-thiophene side chain. The presence of nitrogen and sulfur alters electronic properties (e.g., redox behavior) compared to the purely hydrocarbon-based 5-isopropylnaphthalene-2,3-diol. Such differences influence applications in medicinal chemistry versus catalysis .
Property 5-Isopropylnaphthalene-2,3-diol Naphthalen-1-ol 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol
Hydroxyl Groups 2 1 1
Substituents Isopropyl None Methylamino-thiophene
Predicted Solubility Moderate in polar solvents Low in water Low (hydrophobic side chain)
Acidity (pKa) ~7–8 (diol) ~9.3 ~8–9 (phenolic OH)

Aliphatic and Tripodal Diols

  • Butane-2,3-diol () :
    A linear aliphatic diol. Its flexibility and lack of aromaticity result in lower thermal stability but higher reactivity in oxidation reactions (e.g., Ru-catalyzed oxidation to ketones). The rigid naphthalene backbone of 5-isopropylnaphthalene-2,3-diol likely slows such reactions but enhances stability in acidic/basic conditions .

  • 2-Amino-2-(hydroxymethyl)propane-1,3-diol (): A tripodal diol with an amino group. This structure forms stable metal complexes (e.g., Ga3VEt in ), whereas 5-isopropylnaphthalene-2,3-diol’s planar aromatic system may favor π-π interactions over metal coordination. Applications diverge: tripodal diols are used in catalysis or gas treatment, while naphthalene diols may serve as ligands or intermediates in organic synthesis .
Property 5-Isopropylnaphthalene-2,3-diol Butane-2,3-diol 2-Amino-2-(hydroxymethyl)propane-1,3-diol
Structure Aromatic, rigid Aliphatic, flexible Tripodal, branched
Metal Coordination Limited (π-π preferred) Moderate High (multiple hydroxyl/amino sites)
Thermal Stability High Moderate Moderate
Oxidation Reactivity Low (aromatic stabilization) High Low (steric hindrance)

Functional Group Influence

  • Hydroxyl Group Positioning :
    Vicinal diols (e.g., butane-2,3-diol) undergo oxidation to diketones, while 5-isopropylnaphthalene-2,3-diol’s conjugated aromatic system may redirect reactivity toward electrophilic substitution (e.g., sulfonation or nitration at the naphthalene ring) .
  • Steric Effects :
    The isopropyl group in 5-isopropylnaphthalene-2,3-diol introduces steric hindrance, reducing nucleophilic attack compared to unsubstituted diols like propane-1,2-diol .

Limitations and Contradictions

  • Data Gaps : Direct studies on 5-isopropylnaphthalene-2,3-diol are sparse; comparisons rely on analogs like naphthalen-1-ol or aliphatic diols .
  • Contradictory Reactivity Trends : While aliphatic diols favor oxidation, aromatic diols may resist it, but substituents (e.g., electron-withdrawing groups) could override this trend .

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